Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
The compound appears to be a derivative of pyridazine, which is a heterocyclic compound. It has several functional groups including methoxy, benzamido, and carboxylate groups.
Synthesis Analysis
The synthesis of such compounds typically involves several steps, each introducing a new functional group. The exact process would depend on the specific reactions used to introduce each group.Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
The reactivity of such compounds would depend on the specific functional groups present. For example, the carboxylate group might undergo reactions with acids or bases, while the benzamido group might participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, solubility, and stability, could be determined using various analytical techniques.Scientific Research Applications
Synthesis and Characterization
This compound belongs to a class of densely functionalized heterocyclic molecules, which have been synthesized and characterized for various applications. For instance, studies have demonstrated the efficient synthesis of pyridazine and fulvene derivatives with azulene frameworks through intramolecular cyclization, showcasing the compound's utility in creating densely functionalized heterocycles via reactions such as Vilsmeier–Haack, Friedel–Crafts, and Michael addition (Devendar et al., 2013). Additionally, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from similar starting materials indicates the compound's versatility in generating novel heterocycles (Hassan et al., 2014).
Biological Activities
While focusing on applications beyond drug use, dosage, and side effects, research has explored the cytotoxicity of related compounds, offering insights into their potential biomedical applications. New pyrrole hydrazones synthesized under micro synthesis conditions have shown promising safety profiles and antioxidant activities, suggesting their utility in developing therapeutic agents (Tzankova et al., 2020). Moreover, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized as anti-tumor agents, highlighting the compound's relevance in cancer research (Nassar et al., 2015).
Anticancer Activity
The synthesis and evaluation of new heterocycles utilizing thiophene incorporated thioureido substituent as precursors have demonstrated potent anticancer activity against specific human cancer cell lines, further emphasizing the compound's potential in anticancer drug development (Abdel-Motaal et al., 2020).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, some organic compounds are flammable, while others might be toxic or carcinogenic.
Future Directions
Future research on this compound could involve exploring its potential uses, for example in medicine or industry, and optimizing its synthesis.
Please note that this is a general analysis and the specifics could vary for the compound . For a detailed analysis, you would need to consult a specialist or refer to a detailed study on this specific compound.
properties
IUPAC Name |
ethyl 5-[(4-methoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-4-32-24(30)20-18-13-33-22(25-21(28)15-7-11-17(31-3)12-8-15)19(18)23(29)27(26-20)16-9-5-14(2)6-10-16/h5-13H,4H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSUXPPDRNNSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate |
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